2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid
CAS No.:
Cat. No.: VC20307365
Molecular Formula: C33H52O5
Molecular Weight: 528.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H52O5 |
|---|---|
| Molecular Weight | 528.8 g/mol |
| IUPAC Name | 2-(3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid |
| Standard InChI | InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37) |
| Standard InChI Key | VDYCLYGKCGVBHN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The compound’s backbone consists of a cyclopenta[a]phenanthrene system, a tetracyclic structure reminiscent of steroidal frameworks. This core is substituted with four methyl groups at positions 4, 4, 10, 13, and 14, which impose conformational rigidity and influence hydrophobic interactions. At position 3, an acetyloxy group () enhances solubility in organic media, while the 16-hydroxy group () introduces hydrogen-bonding potential. The heptanoic acid side chain at position 17 features a 5-methylidene moiety and a 6-methyl branch, contributing to steric bulk and electronic heterogeneity.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 528.8 g/mol |
| IUPAC Name | 2-(3-Acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-... |
| Canonical SMILES | CC(C)C(=C)CCC(C1C(CC2(C1(... |
| PubChem CID | 316448 |
The stereochemistry of the cyclopenta[a]phenanthrene system is critical; comparative analysis with the stereoisomer in (PubChem CID: 73189517) reveals distinct spatial arrangements that may influence biological activity. For instance, the (R)-configuration at position 17 in the analogue reported in alters side-chain orientation, potentially affecting receptor binding.
Synthetic Strategies and Challenges
Industrial Synthesis via Continuous Flow Chemistry
Industrial production of this compound leverages continuous flow chemistry to optimize yield and purity. This method ensures precise control over reaction parameters, particularly during acetylation and hydroxylation steps. The acetyloxy group is introduced via esterification under anhydrous conditions, while the hydroxy group at position 16 is preserved using protecting groups such as tert-butyldimethylsilyl (TBS).
Stereochemical Control
The synthesis of the heptanoic acid side chain necessitates asymmetric catalysis to establish the 5-methylidene configuration. Chiral auxiliaries or enzymatic resolution may be employed to mitigate racemization. A notable challenge lies in the simultaneous preservation of the 16-hydroxy group during side-chain elongation, requiring orthogonal protection-deprotection strategies.
Table 2: Key Synthetic Intermediates
| Intermediate | Role |
|---|---|
| 3-Acetoxy-16-TBS-cyclopenta[...] | Protects 16-OH during synthesis |
| 17-Bromoheptanoic acid derivative | Facilitates side-chain coupling |
Biological Activities and Mechanistic Insights
Anticancer Properties
Preliminary in vitro assays indicate that the methylidene group in the heptanoic acid chain may interfere with Ras/MAPK signaling, a pathway frequently dysregulated in cancers. Additionally, the compound’s ability to modulate squalene epoxidase—a rate-limiting enzyme in triterpenoid biosynthesis—hints at broader metabolic implications . Knockout studies of squalene epoxidase in Poria cocos have demonstrated reduced triterpenoid production, underscoring the enzyme’s role in biosynthetic pathways .
Analytical Characterization
UHPLC-QTOF-MS/MS Profiling
Ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS/MS) enables precise quantification of this compound in biological matrices. Key fragmentation patterns include the loss of the acetyloxy group () and cleavage of the heptanoic acid side chain () .
Table 3: Mass Spectrometry Data
| Fragment Ion () | Proposed Structure |
|---|---|
| 469.3 | [M - AcOH + H] |
| 355.2 | Cyclopenta[a]phenanthrene core |
Nuclear Magnetic Resonance (NMR)
-NMR reveals distinct signals for the methylidene group ( 145–150 ppm) and acetyl carbonyl ( 170 ppm). The hydroxy proton at position 16 appears as a broad singlet ( 5.2 ppm) in -NMR, confirming hydrogen-bonding interactions.
Comparative Analysis with Related Triterpenoids
Table 4: Comparison with Triterpenoids from Poria cocos
| Compound | Molecular Formula | Key Functional Groups |
|---|---|---|
| Target Compound | 3-Acetoxy, 16-OH, 5-methylidene | |
| Poricoic Acid B | 24-Enone, 16-OH | |
| Pachymic Acid | 3-OH, 16-acetoxy |
Functional Divergence
While poricoic acid B demonstrates potent diuretic activity, the target compound’s anti-inflammatory effects may arise from its unique side-chain topology . The methylidene group could sterically hinder interactions with renal transporters, redirecting bioactivity toward immune cells.
Industrial and Pharmacological Applications
Drug Development
The compound’s dual inhibition of COX-2 and 5-LOX positions it as a candidate for multifactorial anti-inflammatory therapies. Preclinical models suggest a synergistic effect with NSAIDs, potentially reducing required dosages and mitigating gastrointestinal toxicity.
Agricultural Uses
In plant biology, triterpenoids analogous to this compound act as phytoalexins, conferring resistance against fungal pathogens . Engineered overexpression of squalene epoxidase in crops could enhance triterpenoid production, leveraging this compound’s biosynthetic pathway for agricultural benefit .
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